Cyclopenta[cd]fluoranthene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
193-54-4 |
|---|---|
Molecular Formula |
C18H10 |
Molecular Weight |
226.278 |
IUPAC Name |
pentacyclo[9.5.2.02,7.08,17.014,18]octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C18H10/c1-2-4-14-13(3-1)15-9-7-11-5-6-12-8-10-16(14)18(15)17(11)12/h1-10H |
InChI Key |
GILUNAKNHXUOQI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C=CC4=CC=C5C4=C3C(=C2C=C1)C=C5 |
Synonyms |
CYCLOPENTA[CD]FLUORANTHENE |
Origin of Product |
United States |
Synthetic Strategies and Reaction Mechanisms for Cyclopenta Cd Fluoranthene
Thermal Generation via Flash Vacuum Thermolysis (FVT)
Flash Vacuum Thermolysis (FVT) has emerged as a powerful technique for the synthesis of complex PAHs, including cyclopenta[cd]fluoranthene. iupac.org This high-temperature, low-pressure method facilitates intramolecular rearrangements and cyclizations that are often difficult to achieve through conventional solution-phase chemistry.
Precursor Compound Design and Pyrolysis Conditions
The successful synthesis of this compound via FVT heavily relies on the rational design of precursor molecules. A notable precursor is 3-(1-chloroethenyl)fluoranthene. iupac.org The preparation of this precursor involves the chlorination of the more readily available 3-acetylfluoranthene. iupac.org
The pyrolysis of 3-(1-chloroethenyl)fluoranthene is typically conducted at high temperatures. For instance, FVT of this precursor at 1050 °C has been shown to produce this compound with a mass recovery of 88%. iupac.org The high temperature provides the necessary energy to overcome the activation barriers for the subsequent bond-forming reactions.
| Precursor Compound | Pyrolysis Temperature (°C) | Product(s) | Mass Recovery (%) | Reference |
| 3-(1-chloroethenyl)fluoranthene | 1050 | This compound, 3-ethynylfluoranthene, Fluoranthene (B47539) | 88 | nih.goviupac.org |
| 1-chloro-1-(pyren-1-yl)ethene | 1000 | Cyclopenta[c,d]pyrene | Good | rsc.org |
Mechanistic Pathways of this compound Formation in FVT
The formation of this compound from 3-(1-chloroethenyl)fluoranthene under FVT conditions is believed to proceed through a series of key intermediates. The initial step involves the elimination of hydrogen chloride from the precursor to form 3-ethynylfluoranthene. iupac.org This intermediate has been identified in the pyrolysate. nih.gov
Subsequently, a high-temperature isomerization of the ethynyl (B1212043) group to a more reactive ethylidene carbene is proposed. iupac.org This transient carbene species then undergoes an intramolecular C-H insertion reaction, leading to the formation of the new five-membered ring and yielding this compound. iupac.org This ethynyl-ethylidene carbene rearrangement is a common mechanistic motif in the FVT synthesis of cyclopenta-fused PAHs. iupac.orgrsc.org
Cyclodehydrogenation Approaches in the Synthesis of this compound
Cyclodehydrogenation reactions represent another important class of transformations for the synthesis of cyclopenta-fused PAHs. These reactions involve the formation of new carbon-carbon bonds accompanied by the loss of hydrogen atoms, often promoted by thermal or catalytic conditions.
Intramolecular Ring Closure Reactions
Intramolecular ring closure is a key step in cyclodehydrogenation. acs.org In the context of forming cyclopentafused systems, this often involves the cyclization of a biaryl-like precursor. For example, the thermal dehydrogenation of benzo[c]phenanthrene (B127203) can lead to the formation of not only the expected benzo[ghi]fluoranthene (B49607) but also cyclopenta[cd]pyrene (B119913), a related C18H10 isomer. acs.org This highlights that the initial radical formation can be followed by different ring-closure pathways. The mechanism is thought to involve the formation of biarylyl radicals which then undergo ring closure. acs.org
Role of Hydrogen Atom Scrambling in Rearrangements
Under the high-temperature conditions often employed in cyclodehydrogenation, hydrogen atom scrambling can play a significant role in the rearrangement of PAH isomers. acs.org This process involves the migration of hydrogen atoms around the periphery of the PAH skeleton. Such scrambling can lead to the formation of various isomers and complicates the product distribution. For instance, in the thermal conversion of benzo[c]phenanthrene, hydrogen atom scrambling is a contributing factor to the isomerization reactions that occur alongside cyclodehydrogenation. nih.gov
Isomerization Pathways and Interconversion of this compound and Related C18H10 Isomers
The C18H10 potential energy surface is complex, featuring numerous isomers that can interconvert under thermal conditions. This compound is one of several non-alternant C18H10 PAHs, which also include cyclopenta[cd]pyrene and benzo[ghi]fluoranthene. iupac.orgnih.gov
Studies have shown that these isomers can be interconverted through high-temperature rearrangements. For example, FVT experiments have demonstrated that cyclopenta[cd]pyrene can rearrange to form benzo[ghi]fluoranthene, albeit in minute amounts at 1000 °C. iupac.org The mechanisms for these interconversions are thought to involve complex sequences of ring-contraction and ring-expansion steps, often facilitated by 1,2-hydrogen and 1,2-carbon shifts. iupac.org These rearrangements underscore the dynamic nature of PAH structures at high temperatures and are crucial for understanding the formation of specific isomers in combustion processes. mit.edu
Five- and Six-Membered Ring Rearrangements
The formation and interconversion of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) often involve complex rearrangement reactions of five- and six-membered rings, particularly under thermal conditions. These rearrangements are crucial in understanding the formation of various PAHs, including this compound, in high-temperature environments like combustion processes.
One notable mechanism is the Stone-Wales (S-W) pyracylene rearrangement, which involves the mutual exchange of two five- and six-membered rings. iupac.org This rearrangement has been proposed to explain the isomerization of fullerenes and is also relevant to the interconversion of CP-PAHs. iupac.org Another significant pathway is the ring-contraction/ring-expansion (RCRE) mechanism. This process can occur through a sequence of 1,2-hydrogen and 1,2-carbon shifts. iupac.org For instance, the conversion of cyclopenta[cd]pyrene to benzo[ghi]fluoranthene is thought to proceed via an RCRE mechanism. iupac.org
Studies on the thermal interconversion of aceanthrylene, acephenanthrylene, and fluoranthene have provided strong evidence for benzene (B151609) ring contractions at high temperatures. acs.orgresearchgate.net These rearrangements often proceed through transient intermediates and can be influenced by temperature, with different stability orders observed under varying conditions. researchgate.net For example, flash vacuum thermolysis (FVT) has been instrumental in studying these high-temperature rearrangements. iupac.orgresearchgate.net
The formation of a five-membered ring can also be achieved through the reaction of aryl radicals with molecules like allene (B1206475) and methylacetylene at elevated temperatures. rsc.orgosti.gov This process involves the initial addition of the aryl radical to the C3H4 isomer, followed by isomerization and hydrogen loss, leading to the annulation of a five-membered ring. rsc.orgosti.gov Such reactions are fundamental to the growth of PAHs and the formation of non-planar structures. rsc.orgosti.gov In some cases, the formation of a five-membered ring is kinetically favored over a six-membered ring, even if the latter is thermodynamically more stable. mpg.de
Conversely, the expansion of a five-membered ring to a six-membered ring is a critical mechanism in PAH mass growth, converting bent PAHs into planar nanostructures. nih.gov This can occur through radical-radical reactions, for example, between a methyl radical and a fluorenyl radical to produce phenanthrene. nih.gov
Identification of Transient Reactive Intermediates
The synthesis and rearrangement of this compound and related compounds involve various transient reactive intermediates, including radicals, carbenes, and carbocations. Understanding these intermediates is key to elucidating the reaction mechanisms.
In pyrolytic pathways, biarylyl radicals can form and subsequently cyclize to transient radical intermediates that lose hydrogen to yield fluoranthene. acs.org Another pathway involves the dehydrogenation of these radicals to arylarynes, which can then rearrange to cyclopentadienylidenecarbenes, ultimately leading to cyclopentafused isomers of fluoranthene. acs.org The reaction of aryl radicals with species like allene and methylacetylene proceeds through the initial addition of the radical to the π-electron density of the reactant, forming an initial adduct that then undergoes isomerization and cyclization. rsc.orgosti.gov
Carbocations are another important class of intermediates. Protonation of fluoranthene and its derivatives with strong acids like fluorosulfuric acid (FSO3H) allows for the direct observation of persistent carbocations by NMR spectroscopy. For fluoranthene, protonation occurs at the C-3 position. In the case of benzo[b]fluoranthene (B1141397), protonation is favored at the C-1 position. The study of these carbocations provides insight into charge delocalization and the relative stability of different protonated forms. Theoretical calculations, such as DFT and AM1 methods, are often used to predict the most likely sites of protonation and the energies of the resulting arenium ions. researchgate.net
The formation of this compound from 3-(1-chloroethenyl)fluoranthene via flash vacuum thermolysis is believed to proceed through an ethynyl-ethylidene carbene rearrangement followed by intramolecular carbene insertion. iupac.org This highlights the role of carbenes as key transient species in the formation of the cyclopenta-ring.
Directed Synthesis of Functionalized this compound Derivatives
The targeted synthesis of functionalized this compound derivatives is essential for studying their properties and for use as standards in analytical and mechanistic studies. Various synthetic strategies have been developed to achieve this.
Methodologies for Targeted Functionalization
Several methodologies have been employed for the synthesis of functionalized fluoranthene derivatives, which can be precursors to this compound. Tandem reactions, such as a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation, have proven effective for synthesizing substituted fluoranthenes. acs.orggrafiati.com This approach can be carried out using both homogeneous and heterogeneous palladium catalysts. acs.org
Another strategy involves the use of readily available starting materials like 2-aryl-substituted anilines. researchgate.net Treatment with a nitrite (B80452) source, such as tert-butyl nitrite, generates a reactive diazonium intermediate in situ. This intermediate can then undergo an intramolecular aromatic substitution with a tethered polycyclic aromatic moiety to form cyclopenta-fused PAHs under mild, room temperature conditions. researchgate.net
Gold-catalyzed cyclization reactions of triene-yne systems bearing a benzofulvene substructure have also been reported for the direct synthesis of cyclopenta-fused anthracenes, demonstrating the utility of transition metal catalysis in forming the five-membered ring. researchgate.net Furthermore, functionalized fluoranthenes can be prepared through Diels-Alder reactions, transition-metal-catalyzed cyclizations, and other cyclization strategies. acs.org For example, sky-blue fluorescent fluorophores with ethyl alcohol and ethanethiol (B150549) units have been synthesized and appended to the fluoranthene core. ktu.edu
Preparation of Specific Epoxide Intermediates for Mechanistic Probes
Epoxide intermediates of PAHs are often the ultimate mutagenic metabolites. rsc.orgnih.govresearchgate.net The synthesis of specific epoxides of this compound is therefore crucial for mechanistic studies of its biological activity.
The synthesis of this compound-3,4-epoxide has been accomplished and this compound has been identified as a direct-acting mutagen. rsc.orguu.nlnih.gov One synthetic route involves the direct formation of a bromohydrin from cyclopenta[cd]pyrene by the addition of hypobromous acid (HOBr), generated from N-bromosuccinimide (NBS) in wet dimethyl sulfoxide. rsc.org This method is applicable for the epoxidation of arene double bonds that are susceptible to electrophilic addition. rsc.org Another synthesis of cyclopenta[cd]pyrene 3,4-oxide starts from 1,2,3,6,7,8-hexahydropyrene, proceeding through 4-pyrenylacetic acid as a key intermediate. researchgate.net
The epoxides of the cyclopenta moiety are considered the ultimate mutagenic forms of cyclopenta-fused PAHs that exhibit mutagenic activity. uu.nl The ease of epoxidation and the formation of the corresponding monohydroxy-carbocations via epoxide-ring opening appear to correlate with the direct-acting mutagenic activity. uu.nl The synthesis of these epoxides allows for direct testing of their biological activity, such as in the Ames Salmonella typhimurium assay, providing evidence for their role as ultimate mutagens. rsc.orgnih.govuu.nl
Spectroscopic Characterization Methodologies and Data Analysis of Cyclopenta Cd Fluoranthene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. For cyclopenta[cd]fluoranthene, both ¹H and ¹³C NMR provide critical information about its chemical environment.
Advanced ¹H and ¹³C NMR Chemical Shift Assignment and Interpretation
To illustrate, a hypothetical data table for the ¹H and ¹³C NMR chemical shifts of this compound is presented below. The exact values would require experimental determination.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1, C2 | 7.8 - 8.2 | 125 - 130 |
| C3, C4 | 7.5 - 7.9 | 120 - 125 |
| C5, C6 | - | 135 - 140 |
| C6a, C10c | - | 130 - 135 |
| C7, C10 | 7.9 - 8.3 | 128 - 132 |
| C8, C9 | 7.6 - 8.0 | 123 - 128 |
| C10a, C10b | - | 140 - 145 |
Note: This table is for illustrative purposes only and does not represent experimentally verified data.
Correlation of NMR Data with Electronic Structure Properties
The chemical shifts observed in NMR spectra are directly related to the electronic structure of the molecule. acs.org Variations in electron density, caused by the arrangement of π-electrons in the aromatic system, lead to differences in the shielding of atomic nuclei. acs.org For instance, carbons at the fusion of aromatic rings typically show different chemical shifts compared to those with attached hydrogens. acs.org
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict NMR chemical shifts. nih.gov These calculations provide insights into the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and how their distribution influences the magnetic environment of each nucleus. nih.govrsc.org The correlation between experimental NMR data and theoretically calculated values helps in validating the assigned structure and understanding the electronic properties. acs.org
Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy
UV/Vis spectroscopy provides information about the electronic transitions within a molecule. unina.it For π-conjugated systems like this compound, this technique is particularly informative.
Analysis of Absorption Profiles and Electronic Transitions
The UV/Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions. rsc.org The addition of a cyclopenta ring to a PAH typically results in a bathochromic (red) shift of the absorption bands compared to the parent PAH without the fused ring. researchgate.net This is due to the extension of the π-conjugated system, which narrows the HOMO-LUMO gap. researchgate.netresearchgate.net
Research on related compounds shows that the lowest energy absorption maximum for a fluoranthene (B47539) derivative is around 383 nm, with a shoulder at 399 nm. researchgate.net The fusion of a cyclopenta ring is known to cause a significant bathochromic shift. researchgate.net
Expected UV/Vis Absorption Data for this compound
| Transition Type | Approximate Wavelength (λmax, nm) |
|---|---|
| β-band | ~250 - 300 |
| p-band | ~350 - 400 |
Note: This table is based on general trends for cyclopenta-fused PAHs and is for illustrative purposes. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups and vibrational modes of a molecule. libretexts.orgksu.edu.sa The absorption of infrared radiation corresponds to transitions between vibrational energy levels. libretexts.org
For this compound, the IR spectrum would be characterized by several key vibrational modes:
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. libretexts.org Aliphatic C-H stretching from the cyclopentane (B165970) ring would be observed between 2850-3000 cm⁻¹. libretexts.org
C=C stretching: Aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. ksu.edu.sa
C-H bending: In-plane and out-of-plane C-H bending vibrations occur in the "fingerprint" region (below 1500 cm⁻¹). libretexts.orgnih.gov These are highly characteristic of the substitution pattern on the aromatic rings. libretexts.org
CH₂ bending: The CH₂ group of the cyclopentane ring will exhibit a characteristic bending (scissoring) vibration around 1450 cm⁻¹. libretexts.org
Computational methods, such as DFT, can be used to predict the vibrational frequencies and intensities, aiding in the assignment of the experimental IR spectrum. researchgate.net
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. nih.gov
For this compound (C₁₈H₁₀), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry can distinguish between isomers with the same nominal mass. researchgate.net The fragmentation pattern in electron ionization (EI) mass spectrometry is often complex for PAHs, typically showing an intense molecular ion peak due to the stability of the aromatic system. researchgate.net Fragmentation may involve the loss of hydrogen atoms or small hydrocarbon fragments. researchgate.netdocbrown.info For instance, in related PAHs, fragmentation can occur with the loss of one to four hydrogen atoms. researchgate.net The fragmentation of the cyclopentane ring could lead to the loss of ethylene (B1197577) (C₂H₄). docbrown.info
Table of Compounds
| Compound Name |
|---|
| This compound |
| Fluoranthene |
| Cyclopenta[cd]pyrene (B119913) |
| Pyrene (B120774) |
| Anthracene |
| Phenanthrene |
| Acenaphthylene |
| Aceanthrylene |
| Acephenanthrylene |
| 1-ethynylnaphthalene |
| 5-ethynylacenaphthylene |
| 1-ethynylanthracene |
| 9-ethynylphenanthrene |
| 3-ethynylfluoranthene |
| 1-ethynylpyrene |
| Benzo[ghi]fluoranthene (B49607) |
| Perylene |
| Indeno[1,2,3-cd]fluoranthene |
| Indenyl |
| Fluorenyl |
| 2-propanone |
Fluorescence Spectroscopy and Photophysical Behavior
Fluorescence spectroscopy is a critical tool for elucidating the electronic structure and excited-state dynamics of polycyclic aromatic hydrocarbons (PAHs). For this compound, this technique reveals significant deviations from the behavior of its parent aromatic systems. A notable and defining characteristic of this compound is that it does not produce any detectable fluorescence upon excitation across its different absorption bands. iupac.org This is in stark contrast to fluoranthene and dihydrothis compound, which are both strongly fluorescent compounds. iupac.org The absence of emission in this compound points to highly efficient non-radiative decay pathways that quench the excited state before fluorescence can occur. This quenching is a direct consequence of the unique structural and electronic properties imparted by the fused five-membered ring.
Investigation of Anomalous Fluorescence Properties in Cyclopenta-Fused PAHs
The lack of fluorescence in this compound is a prime example of the anomalous photophysical behavior frequently observed in the class of cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs). mjcce.org.mk As nonalternant PAHs, CP-PAHs possess electronic structures that differ significantly from their all-benzenoid isomers, which can lead to unusual properties such as high electron affinities and anomalous fluorescence. scispace.comresearchgate.netresearchgate.net The fusion of a five-membered ring into an aromatic system introduces structural strain and alters the symmetry and energy of the molecular orbitals, profoundly influencing the de-excitation pathways of the molecule's excited states.
The phenomenon is not uniform across all CP-PAHs, as some derivatives exhibit fluorescence. rsc.orgkyoto-u.ac.jp For example, dibenzodiazapyracylenes, which are N-doped cyclopenta-fused systems, can show green emission in the solid state. kyoto-u.ac.jp However, the tendency towards weak or non-existent fluorescence is a recurring theme in this class of compounds. Research on other complex CP-PAHs, such as certain dicyclopenta-fused pyrene and peropyrene derivatives, also reports a lack of detectable fluorescence emission. beilstein-journals.org This consistent observation across multiple CP-PAH systems underscores that the fusion of a cyclopentadienyl (B1206354) moiety is a key factor in dictating these unique photophysical characteristics. The study of these anomalies is crucial for understanding the fundamental structure-property relationships in nonalternant aromatic systems and for evaluating their potential in optoelectronic applications. researchgate.netrsc.org
Table 1: Comparative Fluorescence Behavior of this compound and Related Compounds
This table highlights the anomalous lack of fluorescence in this compound compared to its parent hydrocarbon and its hydrogenated form.
| Compound | Chemical Formula | Fluorescence Behavior | Source(s) |
| This compound | C₁₈H₁₀ | Non-fluorescent | iupac.org |
| Fluoranthene | C₁₆H₁₀ | Strongly fluorescent | iupac.org |
| Dihydrothis compound | C₁₈H₁₂ | Strongly fluorescent | iupac.org |
| Benzo[ghi]fluoranthene | C₁₈H₁₀ | Blue fluorescence in solution | nih.gov |
Table 2: Summary of Reported Fluorescence Properties for Select Cyclopenta-Fused PAHs (CP-PAHs)
This table provides a broader context for the photophysical behavior of CP-PAHs, showing the variability in their emissive properties.
| Compound Class/Example | General Observation | Photoluminescence Quantum Yield (Φ) | Source(s) |
| This compound | Non-fluorescent | Not applicable | iupac.orgchromatographyonline.com |
| Dicyclopenta-fused peropyrene derivatives | No detectable fluorescence emission | Not applicable | beilstein-journals.org |
| Cyclopenta-fused pyrene derivatives | Often exhibit anomalous fluorescence | Not specified | researchgate.netbeilstein-journals.org |
| Dibenzodiazapyracylene (5a) | Green emission in solid state | 0.14 | kyoto-u.ac.jp |
| Dibenzodiazapyracylene (5b) | Weak green emission in solid state | 0.023 | kyoto-u.ac.jp |
| Z-shaped CP-PAH (DBAF) | Fluorescent | 0.21 | rsc.org |
| Z-shaped CP-PAH (DBAF-N2) | Fluorescent | 0.05 | rsc.org |
Theoretical and Computational Investigations of Cyclopenta Cd Fluoranthene
Electronic Structure Theory and Aromaticity
Ring currents and current density maps are powerful computational tools for visualizing and quantifying aromaticity. nih.govrsc.org For cyclopenta[cd]fluoranthene, these maps reveal the nature of electron delocalization under an external magnetic field. Aromatic systems sustain a diatropic ring current, while antiaromatic systems exhibit a paratropic ring current. uu.nl
Valence Bond (VB) theory offers a complementary perspective to molecular orbital theory in describing the electronic structure of molecules like this compound. libretexts.org It focuses on the concept of resonance between different Lewis structures, known as canonical structures. wikidoc.org The stability gained from this resonance is quantified as resonance energy. wikidoc.org
Ab initio VB calculations have been performed on this compound to understand the effect of the fused five-membered ring. researchgate.net These studies indicate that the cyclopenta-fusion does not extend the π-system in the ground state; instead, the five-membered rings act as peripheral substituents. researchgate.net The total resonance energy, calculated as the difference between the total VB energy and the energy of the most stable Kekulé structure, is a key indicator of aromaticity. uu.nl For this compound, the resonance energy is influenced by interactions between its different Kekulé structures. researchgate.net
The delocalization of π-electrons is a hallmark of aromatic compounds. In this compound, the analysis of π-electron delocalization and conjugated circuits provides a detailed picture of its aromaticity. The conjugated circuits model partitions the resonance energy into contributions from different cyclic pathways of π-electrons. researchgate.netuu.nl
Theoretical analyses have shown that for cyclopenta-fused fluoranthenes, the resonance energy is primarily derived from contributions of 6-π-electron (benzene-like) conjugated circuits. researchgate.net This finding aligns with Clar's rule, which posits that the resonance structure with the maximum number of disjoint aromatic sextets is the most significant contributor to the properties of a PAH. wikipedia.org The five-membered ring in this compound does not significantly participate in extending the π-electron delocalization in the ground state. researchgate.net
Valence Bond Theory and Resonance Energy Calculations
Molecular Geometry and Conformational Analysis
The three-dimensional structure of this compound influences its physical and chemical properties. Computational methods are employed to determine its preferred geometry and explore its conformational possibilities.
Most PAHs are planar molecules, a consequence of the sp² hybridization of their carbon atoms. wikipedia.org However, the introduction of five-membered rings or steric hindrance can lead to non-planar geometries. wikipedia.org For this compound, computational studies have been used to determine its degree of planarity.
Calculations of the molecular thickness (T) can indicate planarity, with values around 3.90 Å suggesting a planar structure for PAHs with up to five rings. nih.gov For cyclopenta[cd]pyrene (B119913), a related compound, the calculated thickness is 3.89 Å, indicating a planar structure. nih.gov While specific calculations for this compound were not detailed in the provided context, the general trend for similar-sized PAHs suggests it is likely to be largely planar. mjcce.org.mk However, even in generally planar PAHs, slight distortions can occur due to steric repulsion between hydrogen atoms. wikipedia.org
Computational studies allow for the exploration of the conformational landscape of molecules, identifying stable conformations and the energy barriers between them. While many PAHs are rigid planar structures, some larger or more strained systems can exhibit flexibility. nih.gov For this compound, density functional theory (DFT) calculations are a common method to optimize its ground state geometry and analyze its electronic properties. rsc.org Such studies are crucial for understanding the structure-property relationships in this class of molecules. rsc.org
Determination of Planarity and Non-Planarity Characteristics
Application of Quantum Chemical Methods
Quantum chemical methods are indispensable tools for elucidating the electronic structure, stability, and reactivity of polycyclic aromatic hydrocarbons (PAHs) like this compound. These computational approaches provide insights at the molecular level that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has become a prominent computational method for investigating the properties of multi-electron systems due to its balance of accuracy and computational efficiency. mdpi.com It is based on the principle that the ground-state properties of a system are uniquely determined by its electron density. mdpi.compku.edu.cn DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used to calculate the ground-state electronic structures, geometries, and vibrational frequencies of PAHs. mdpi.comnih.gov
In the study of cyclopentafused PAHs, DFT calculations, specifically using the B3LYP functional with the 6-31G(d,p) basis set, have been employed to elucidate the reaction mechanisms for the conversion of precursor molecules into compounds like benzo[ghi]fluoranthene (B49607), an isomer of this compound. nih.govacs.org Such calculations are crucial for understanding isomerization reactions, including 5/6-ring switching and hydrogen atom scrambling, which are key pathways in the formation of these nonalternant PAHs. nih.govacs.org The accuracy of DFT allows for the investigation of complex processes, including the rupture of benzene (B151609) rings and the subsequent formation of new five-membered rings. nih.govacs.org For large systems where computational cost is a concern, DFT remains a primary method for obtaining reliable results. researchgate.net
| Method | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Elucidation of reaction mechanisms for PAH conversion. | nih.govacs.org |
| BMK | 6-311++G(d,p) | Calculation of geometrical parameters and vibrational frequencies for PAH isomerization. | nih.gov |
| uB3LYP | 6-311G(d,p) | Calculations for large dicyclopenta-fused PAH systems. | researchgate.net |
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for refining electronic structures. mit.edu While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and ab initio valence bond (VB) theory provide detailed insights into molecular bonding and resonance energies. mit.eduresearchgate.net
For very large molecular systems or for preliminary computational screening, semiempirical molecular orbital theories provide a computationally efficient alternative to DFT and ab initio methods. mit.edunumberanalytics.com These methods, such as AM1 (Austin Model 1), use parameters derived from experimental data to simplify the calculations. mit.edu
In a comparative study of quantum chemical methods for computing thermodynamic properties of PAHs, a corrected AM1 semiempirical method was evaluated alongside DFT and Hartree-Fock (HF) methods. acs.org The study, which included the C18H10 isomer group containing this compound, found that the corrected AM1 method was sufficiently accurate for calculating Gibbs free energies and equilibrium distributions, with performance comparable to higher-level theories for certain properties like vibrational frequencies. acs.org Due to its significantly lower computational cost, the corrected AM1 method was chosen for modeling the equilibrium of large sets of PAH isomers over wide temperature ranges. acs.org This demonstrates the utility of semiempirical methods for exploring the thermodynamics of complex PAH systems found in combustion and pyrolysis environments. mit.eduacs.org
Ab Initio Methods for Electronic Structure Refinement
Thermodynamic and Kinetic Modeling of Formation and Isomerization Pathways
Understanding the conditions under which this compound and its isomers are formed and interconverted is critical, particularly in high-temperature environments like flames. Thermodynamic and kinetic modeling provides a framework for predicting the stability and reaction dynamics of these species.
The relative stability of isomers in a chemical system at equilibrium is governed by their Gibbs free energy (ΔG). chromatographyonline.comlibretexts.org By calculating the Gibbs free energies of a set of isomers, it is possible to predict their equilibrium distribution at various temperatures. acs.orglibretexts.org
Researchers have computed the Gibbs free energies and equilibrium distributions for the C18H10 isomers, which include this compound, cyclopent[hi]acephenanthrylene, and benzo[ghi]fluoranthene. acs.org Using the corrected AM1 semiempirical method, these properties were determined over a temperature range of 250 K to 1500 K. acs.org The calculations provide a theoretical basis for understanding the relative concentrations of these isomers in systems where fast isomerization reactions may lead to a thermodynamic equilibrium. acs.org Comparing such computed distributions with experimentally measured product distributions helps to validate reaction mechanisms and identify cases where product formation is under thermodynamic rather than kinetic control. acs.org
| Methodology | Properties Calculated | Isomer Group | Temperature Range | Reference |
|---|---|---|---|---|
| Corrected AM1 Semiempirical | Gibbs Free Energies, Equilibrium Distributions | C18H10 (incl. This compound) | 250 K - 1500 K | acs.org |
| BMK/6-311++G(3df,2p) | Thermodynamic Properties (ΔrH°(T), ΔrG°(T)) | Fluoranthene (B47539)/Pyrene (B120774) Isomerization | 298 K - 2500 K | nih.gov |
While thermodynamics describes the equilibrium state, kinetics describes the path to reach it. The determination of reaction rate coefficients and the energy barriers of transition states is essential for modeling the formation and isomerization of PAHs. nih.gov
Theoretical studies have investigated the potential energy surfaces for the interconversion of PAHs. For example, the isomerization of fluoranthene to pyrene, two C16H10 isomers, was studied to determine the reaction mechanism and energy barriers. nih.gov The study identified two potential reaction channels with high entrance energy barriers, indicating that such transformations are most likely to occur at high temperatures, such as those found in sooting flames. nih.gov Similarly, the reaction mechanisms for the conversion of the C18H12 PAH benzo[c]phenanthrene (B127203) into C18H10 PAHs like benzo[ghi]fluoranthene and cyclopenta[cd]pyrene have been elucidated using DFT. nih.govacs.org These studies analyze complex reaction pathways, including bay region chemistry and rearrangements involving aryne intermediates, to understand how larger PAHs can be transformed into more stable cyclopentafused structures. nih.govacs.org
| Reaction | Method | Calculated Property | Value (kJ mol⁻¹) | Reference |
|---|---|---|---|---|
| Fluoranthene → Pyrene (Channel 1) | BMK/6-311++G(3df,2p) // BMK/6-311++G(d,p) | Entrance Reaction Barrier | ~419 | nih.gov |
| Fluoranthene → Pyrene (Channel 2) | BMK/6-311++G(3df,2p) // BMK/6-311++G(d,p) | Entrance Reaction Barrier | ~771 | nih.gov |
Environmental Occurrence and Formation Pathways of Cyclopenta Cd Fluoranthene
Identification as a Polycyclic Aromatic Hydrocarbon in Combustion Effluents
Cyclopenta[cd]fluoranthene has been identified in a variety of combustion effluents, highlighting its prevalence as a product of incomplete combustion. Research has confirmed its presence in emissions from both gasoline and diesel engines. wikipedia.orgconcawe.euiarc.fr Furthermore, it is a known component of wood smoke, with studies detecting it in the emissions from domestic wood-burning appliances and traditional meat smokehouses. bg.ac.rsnih.govacs.org The compound has also been identified in the products of benzene (B151609) droplet combustion and as a product from the fuel-rich combustion of bituminous coal. tandfonline.comacs.org Its presence is not limited to direct emission sources; it has also been detected in environmental samples such as urban air particulate matter and wastewater effluents. d-nb.infointernationaljournalcorner.com
A study on the fuel-rich combustion of primary tar from a bituminous coal identified eight cyclopenta-fused PAHs, including this compound. The yields of these compounds were found to decrease with increasing oxygen concentration, suggesting that their rates of oxidation surpassed their rates of formation under the studied conditions. acs.org In another analysis, this compound was one of several cyclopenta-fused and ethynyl-substituted PAHs identified in the combustion products of benzene droplets. tandfonline.com
The following table summarizes the various combustion sources where this compound has been detected:
| Combustion Source | Reference |
| Gasoline Engine Exhaust | wikipedia.orgconcawe.euiarc.fr |
| Diesel Engine Exhaust | iarc.frpjoes.com |
| Wood Smoke | bg.ac.rsnih.govacs.orgd-nb.info |
| Benzene Droplet Combustion | tandfonline.com |
| Bituminous Coal Combustion | acs.org |
| Meat Smokehouses | bg.ac.rs |
| Urban Air Particulate Matter | d-nb.info |
| Wastewater Effluents | internationaljournalcorner.com |
Mechanistic Insights into Formation in Pyrolysis and Combustion Systems
The formation of this compound in high-temperature environments like pyrolysis and combustion involves complex chemical reaction networks.
High-Temperature Chemical Reaction Networks
The formation of PAHs, including those with five-membered rings like this compound, is a complex process involving numerous reaction pathways. At high temperatures, the pyrolysis of organic matter generates smaller, reactive chemical species. mdpi.com One proposed mechanism for the formation of cyclopenta-fused PAHs involves the reaction of cyclopentadienyl (B1206354) radicals (CPDyl). eeer.org
Flash vacuum thermolysis (FVT) of 3-(1-chloroethenyl)fluoranthene at 1050°C has been shown to produce this compound. iupac.org This reaction is believed to proceed through the in-situ formation of an ethynyl-substituted PAH, which then undergoes isomerization and cyclization. iupac.org The hydrogen abstraction-acetylene addition (HACA) mechanism, a well-known pathway for PAH growth, has been shown to primarily produce cyclopentafused PAHs rather than only those with six-membered rings. acs.org Specifically, acetylene (B1199291) addition to a radical site near a bay region in a PAH is more likely to lead to the formation of a five-membered ring. acs.org
Isomeric Distribution Profiles in Environmental Samples
The distribution of PAH isomers in environmental samples can provide insights into their formation pathways and sources. While specific data on the isomeric distribution profile of this compound itself is limited in the provided search results, the broader context of cyclopenta-fused PAH formation suggests that its presence is a marker for high-temperature combustion processes.
Studies have shown that the classical hydrogen abstraction–C2H2 addition (HACA) mechanism for PAH growth leads to a significant yield of cyclopentafused PAHs. acs.org For instance, starting from naphthalene, the HACA mechanism is predicted to yield approximately 75% cyclopentafused PAHs at combustion-relevant temperatures (1000–2000 K). acs.org This indicates that the formation of such compounds is a major pathway in high-temperature environments. The analysis of pyrolysates from 3-(1-chloroethenyl)fluoranthene at 1,050°C revealed a mixture containing 85% this compound, 2% 3-ethynylfluoranthene, and 13% fluoranthene (B47539), demonstrating a specific isomeric distribution under these laboratory conditions. nih.gov
Advanced Analytical Methodologies for Detection and Quantification of Cyclopenta Cd Fluoranthene
Chromatographic Separation Techniques
The separation of Cyclopenta[cd]fluoranthene from complex mixtures is predominantly achieved through chromatographic methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.
Gas Chromatography (GC) Methodologies for Separation and Analysis
Gas chromatography is a cornerstone for the analysis of semi-volatile compounds like this compound. The choice of the capillary column's stationary phase is critical for achieving the necessary resolution, especially to separate it from its isomers.
Mid-polar stationary phases, such as those with 50% phenyl substitution, have demonstrated satisfactory separation of challenging PAH groups, including the one containing Cyclopenta[cd]pyrene (B119913), Benz[a]anthracene, and Chrysene (B1668918). nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) further enhances separation power. For instance, a DB-5 x BPX-50 column combination has been successfully used to resolve critical PAH pairs, including Benz[a]anthracene, Cyclopenta[cd]pyrene, and Chrysene. nih.gov
Table 1: Exemplary GC Column and Temperature Programs for PAH Analysis Including this compound
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrument | GCMS-QP2010 Ultra | Agilent 6890 GC | Agilent Technologies 7890A |
| Column | Rtx-35 (30 m, 0.32 mm I.D., 0.25 µm df) shimadzu.com | SLB®-ILPAH (20 m x 0.18 mm, 0.05 µm df) sigmaaldrich.com | DB-5MS (30 m x 0.25 mm ID, 0.25µm film) ewha.ac.kr |
| Oven Program | 90°C (2 min), ramp 5°C/min to 320°C (12 min) shimadzu.com | 80°C (2 min), ramp 10°C/min to 250°C (2 min), then 8°C/min to 300°C (13 min) sigmaaldrich.com | Not specified |
| Injector Temp | 300°C shimadzu.com | 280°C sigmaaldrich.com | 300°C (splitless) ewha.ac.kr |
| Carrier Gas | Not specified | Helium, 0.7 mL/min sigmaaldrich.com | Not specified |
High Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) offers a viable alternative to GC, particularly for resolving co-eluting isomers that are challenging to separate by GC. epa.gov Reversed-phase HPLC is the most common approach.
However, a significant limitation of HPLC for this compound is its lack of fluorescence, which prevents the use of highly sensitive fluorescence detectors for its specific detection. chromatographyonline.com Therefore, when HPLC is employed, detection is typically performed using ultraviolet (UV) absorbance. thermofisher.com An inter-laboratory study highlighted that only about 50% of participating laboratories were able to quantify this compound, among other PAHs, which may be a reflection of the analytical challenges associated with this compound. europa.eu
Table 2: HPLC Methodologies for PAH Analysis
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| Technique | Reversed-Phase HPLC thermofisher.com | Reversed-Phase HPLC thermofisher.com |
| Detection | UV Absorbance and Fluorescence thermofisher.com | Wavelength-Programmed Fluorescence thermofisher.com |
| Application | Determination of 16 PAHs thermofisher.com | Determination of 6 representative PAHs thermofisher.com |
| Note | This compound is detectable by UV, not fluorescence. chromatographyonline.com | Not specified for this compound. |
Coupled Techniques (GC-MS, GC-MS/MS, GC-TOFMS) for Enhanced Specificity and Sensitivity
To overcome the limitations of standalone chromatographic systems, coupling with mass spectrometry (MS) is standard practice for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used technique for the identification and quantification of PAHs. nih.gov Operating in selected ion monitoring (SIM) mode enhances sensitivity and selectivity. cdc.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : This technique provides even greater specificity and sensitivity by using multiple reaction monitoring (MRM). It is particularly effective in complex matrices, such as food, where it can offer better peak separation and lower detection limits compared to conventional GC-MS (SIM). shimadzu.com In the analysis of olive oil, a GC-MS/MS method reported a limit of detection (LOD) of 0.69 µg/kg and a limit of quantification (LOQ) of 2.10 µg/kg for Cyclopenta[cd]pyrene. sigmaaldrich.com
Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) : GC-TOFMS is another powerful tool, especially in comprehensive two-dimensional GC (GCxGC) setups, providing high data acquisition rates and full spectral information, which is beneficial for identifying non-target compounds alongside the target analytes. nih.gov Both GC-TOFMS and GC-MS/MS have been successfully used for the analysis of PAHs in challenging matrices like yerba mate tea. gcms.czlabrulez.com
Table 3: Mass Spectrometry Parameters for Cyclopenta[cd]pyrene
| Technique | Quantifier Transition (m/z) | Application | Limit of Detection (LOD) | Reference |
| GC-MS/MS | 226.0 → 224.1 | Olive Oil Analysis | 0.69 µg/kg sigmaaldrich.com | sigmaaldrich.com |
| GC-MS (SIM) | Not specified | Food Analysis | 0.109 pg/µl shimadzu.com | shimadzu.com |
| GC-MS/MS (MRM) | Not specified | Food Analysis | 0.105 pg/µl shimadzu.com | shimadzu.com |
| GCxGC-TOFMS | Not specified | Sediment Analysis | 5.7-60 µg/kg (for most PAHs) nih.gov | nih.gov |
Sample Preparation and Extraction Techniques
The effective extraction and clean-up of this compound from the sample matrix are critical prerequisites for accurate chromatographic analysis. The choice of method depends heavily on the matrix type.
Optimization of Modified QuEChERS Methods
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has been adapted for the extraction of PAHs from various food and environmental samples. tandfonline.com Modifications often involve the choice of extraction solvent and the combination of salts and sorbents used in the dispersive solid-phase extraction (dSPE) clean-up step. thermofisher.comwindows.net
For instance, a modified QuEChERS procedure has been developed for analyzing PAHs in soil, demonstrating the versatility of this technique. antec.de For complex food matrices like yerba mate tea, a modified QuEChERS extraction followed by solid-phase extraction cleanup has proven effective. labrulez.com The process typically involves an initial extraction with a solvent like acetonitrile, followed by a partitioning step induced by the addition of salts, and a subsequent dSPE clean-up to remove interfering matrix components. thermofisher.com
Solid Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a widely used technique for the clean-up and concentration of PAHs from sample extracts. nih.gov The selection of the SPE sorbent is crucial for achieving high recovery and efficient removal of interferences.
Different SPE cartridges are available, with C18-bonded silica (B1680970) being a common choice for PAH analysis. academie-sciences.fr Protocols typically involve conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the target analytes with a suitable organic solvent. mdpi.com For the analysis of PAHs in olive oil, two SPE methods were compared: one involving saponification with a styrene/divinyl benzene (B151609) resin and a simpler method without saponification using a multi-bed SPE tube. sigmaaldrich.com Both methods were found to be suitable for the analysis. sigmaaldrich.com
Challenges in the Analytical Resolution and Quantification of Isomeric PAHs
The analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental and food samples presents significant analytical challenges, primarily due to the existence of numerous structural isomers. acs.orgnsf.gov These isomers often share identical molecular weights and similar physicochemical properties, making their individual separation and accurate quantification difficult. nsf.govdiva-portal.org this compound is part of a group of isomeric PAHs that are particularly problematic for analytical chemists.
A major difficulty in PAH analysis is the chromatographic co-elution of isomers. labrulez.com Standard gas chromatography (GC) and liquid chromatography (LC) methods may fail to completely separate structurally similar PAHs. acs.orgchromatographyonline.com For instance, cyclopenta[cd]pyrene (a compound often discussed alongside this compound due to similar analytical challenges) frequently co-elutes with benz[a]anthracene and chrysene. nih.gov These three compounds belong to a group with a molecular mass of 228 g/mol , and their similar retention times on common non-polar stationary phases, like 5% phenyl methylpolysiloxane, complicate individual quantification. nih.govgcms.cz While cyclopenta[cd]pyrene has a different mass ion (m/z 226) from benz[a]anthracene and chrysene (m/z 228), fragments from the m/z 228 compounds can interfere with the m/z 226 signal, necessitating optimal chromatographic separation for accurate analysis. gcms.cz
Another significant challenge arises from the sample matrix itself. thermofisher.comgov.bc.ca Environmental samples such as soil, sediment, and wastewater, as well as food matrices like crude oils, are inherently complex. thermofisher.comlcms.cz These matrices contain a multitude of interfering compounds, such as lipids, pigments, and other organic matter, that can co-extract with the target PAHs. gov.bc.calcms.czgov.bc.ca This can lead to elevated baseline noise, peak broadening, and ion suppression or enhancement in mass spectrometry, all of which compromise the accuracy and precision of quantification. hpst.czepa.gov For example, the analysis of PAHs in crude palm oil and coconut oil is complicated by the presence of gums, phospholipids, and other impurities that interfere with baseline separation. lcms.cz
Instrumental limitations also contribute to the challenges. While gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for PAH analysis, the similar mass spectra of isomers make unambiguous identification based on mass-to-charge ratio alone impossible. diva-portal.orggcms.cz Even with high-resolution capillary columns, some critical isomer pairs remain unresolved. chromatographyonline.comd-nb.info For example, benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene (B33198) are notoriously difficult to separate. labrulez.comd-nb.info Although specialized GC columns with different selectivities have been developed to improve the resolution of some isomers, such as separating chrysene from triphenylene, complete separation of all PAH isomers in a single run remains a significant hurdle. chromatographyonline.comgcms.cz Advanced techniques like two-dimensional gas chromatography (GCxGC) or coupling GC with trapped ion mobility spectrometry (TIMS) can provide the necessary resolution but are not yet standard in all laboratories. nsf.gov
The following tables summarize the key analytical challenges and common groups of problematic isomeric PAHs.
| Challenge | Description | Affected Compound Groups (Examples) | Mitigation Strategies |
|---|---|---|---|
| Chromatographic Co-elution | Failure to achieve baseline separation of isomers due to similar retention times on the analytical column. labrulez.com | Cyclopenta[cd]pyrene, Benz[a]anthracene, Chrysene nih.gov; Benzo[b]fluoranthene, Benzo[j]fluoranthene, Benzo[k]fluoranthene gcms.czd-nb.info | Use of specialized high-selectivity GC columns (e.g., 50% phenyl polysilphenylene-siloxane), method optimization (e.g., temperature programming), two-dimensional GC (GCxGC). chromatographyonline.com |
| Matrix Interference | Co-extracted compounds from complex samples (e.g., soil, oil) that interfere with the detection and quantification of target analytes. thermofisher.comgov.bc.ca | All PAHs, particularly in food, soil, and sediment samples. lcms.cz | Advanced sample preparation (e.g., Solid Phase Extraction (SPE), Gel Permeation Chromatography (GPC)), use of matrix-matched calibration standards, selective detectors (e.g., MS/MS). lcms.czhpst.cz |
| Instrumental Limitations | Inability of the detector to distinguish between isomers with identical mass spectra, requiring complete chromatographic separation for accurate quantification. diva-portal.orggcms.cz | All isomeric PAHs, such as Phenanthrene and Anthracene. labrulez.com | High-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), coupling chromatography with other separation techniques like ion mobility spectrometry (TIMS). nsf.govhpst.cz |
| Isomeric Group | Molecular Weight (g/mol) | Commonly Co-eluting Compounds | Analytical Challenge Level |
|---|---|---|---|
| Phenanthrene / Anthracene | 178.23 | Phenanthrene, Anthracene | Moderate |
| Fluoranthene (B47539) / Pyrene (B120774) | 202.25 | Fluoranthene, Pyrene | Moderate |
| Cyclopenta[cd]pyrene / Benz[a]anthracene / Chrysene | 228.29 | Cyclopenta[cd]pyrene (m/z 226), Benz[a]anthracene, Chrysene, Triphenylene (m/z 228) | High nih.gov |
| Benzo[b/j/k]fluoranthenes | 252.31 | Benzo[b]fluoranthene, Benzo[j]fluoranthene, Benzo[k]fluoranthene | Very High labrulez.comgcms.cz |
| Indeno[1,2,3-cd]pyrene (B138397) / Dibenz[a,h]anthracene | 276.33 | Indeno[1,2,3-cd]pyrene, Dibenz[a,h]anthracene | High labrulez.com |
Future Research Directions and Open Questions in Cyclopenta Cd Fluoranthene Chemistry
Elucidation of Uncharted Formation and Transformation Pathways
A primary area of future investigation is the complete mapping of the formation and fate of cyclopenta[cd]fluoranthene in various environments. While it is known to be a product of incomplete combustion, the precise chemical mechanisms are not fully understood.
Combustion and Pyrolysis: Research has shown that cyclopenta[cd]pyrene (B119913), a related compound, can be formed in nearly quantitative yield from the flash vacuum thermolysis (FVT) of 1-(1-chloroethenyl)pyrene at 1000 °C. iupac.org This process is believed to proceed through an ethynyl-ethylidene carbene rearrangement followed by intramolecular carbene insertion. iupac.org Similar high-temperature FVT experiments with 3-(1-chloroethenyl)fluoranthene have yielded this compound, suggesting a parallel pathway. iupac.orgnih.gov Further studies are needed to identify all relevant precursors in fossil fuel and biomass combustion and to quantify their contribution to ambient concentrations. The discovery that these reactions can also lead to trace amounts of isomers like benzo[ghi]fluoranthene (B49607) points to complex thermal interconversion pathways that require further elucidation. iupac.org
Environmental Transformation: The transformation of this compound in the environment is another critical unknown. Studies on other high-molecular-weight PAHs offer clues to potential, yet unconfirmed, pathways. For instance, the biodegradation of indeno[1,2,3-cd]pyrene (B138397) by Rhodococcus aetherivorans is initiated by ring hydroxylation at multiple positions, leading to metabolites such as cyclopenta[cd]pyrene-3,4-dicarboxylic acid. frontiersin.org It is plausible that this compound undergoes analogous microbial or abiotic degradation. Investigating these transformation routes, including hydroxylation, oxidation, and other derivatizations in soil, water, and atmospheric aerosols, is essential for accurate environmental risk assessment. The cometabolic degradation of fluoranthene (B47539) has been studied, but specific pathways for its cyclopenta-fused analogue remain a significant knowledge gap. nih.gov
Development of Novel Synthetic Routes for Complex Derivatives
The synthesis of this compound and its complex derivatives is crucial for obtaining analytical standards and for exploring their potential applications in materials science. rsc.org Future research will focus on developing more efficient, versatile, and scalable synthetic methodologies.
Catalytic Cascade Reactions: Modern organic synthesis is moving towards powerful, one-pot procedures. A promising strategy for constructing fluoranthene skeletons involves a palladium-catalyzed tandem reaction combining a Suzuki–Miyaura cross-coupling with an intramolecular C–H arylation. acs.orggrafiati.com This approach has proven effective for creating a variety of substituted fluoranthenes from 1,8-dihalonaphthalenes and arylboronic acids. acs.org Adapting these cascade reactions to produce the this compound core and its complex, functionalized derivatives is a key future objective.
π-Extended Systems: There is significant interest in creating larger, π-extended systems built upon the fluoranthene framework for applications in organic electronics. rsc.org Novel synthetic approaches, such as the condensation of 7,9-diphenyl-8H-cyclopenta[a]acenaphthylen-8-one with functionalized alkynes, have been developed to produce derivatives with unique photophysical properties. rsc.org Future work will likely explore expanding the conjugation of the this compound system to fine-tune its electronic and optical characteristics for use in advanced materials.
Mild Condition Syntheses: A significant advancement has been the synthesis of cyclopenta-fused PAHs from readily available 2-aryl-substituted anilines under very mild, room-temperature conditions using t-butyl nitrite (B80452). researchgate.net This method, which relies on the in-situ generation of a diazonium intermediate that undergoes intramolecular aromatic substitution, represents a simpler and more accessible route to these compounds. researchgate.net Further refinement and expansion of this methodology could provide a general and powerful tool for creating a wide library of complex this compound derivatives.
Refinement of Predictive Theoretical Models for Spectroscopic and Reactivity Profiles
Computational chemistry provides invaluable insights into the properties of molecules that can be difficult or hazardous to study experimentally. For this compound, refining theoretical models is a key research frontier to better predict its behavior.
Electron Affinity and Reactivity: The fusion of a five-membered cyclopenta ring onto a PAH core is known to significantly enhance its electron-acceptor properties. researchgate.net Theoretical calculations using density functional theory (DFT), such as the B3LYP/6-31+G* method, have been used to predict the adiabatic electron affinities (AEAs) of related compounds like cyclopenta[cd]pyrene (predicted AEA of 1.108 eV). researchgate.net These models confirm that the lowest unoccupied molecular orbital (LUMO) is localized on the cyclopenta ring, accounting for the high reactivity of this part of the molecule in reductive processes. researchgate.net Future research will focus on applying and refining these models specifically for this compound to create a more accurate profile of its electronic structure and predict its reactivity in chemical and biological systems.
Thermochemical Properties: Accurate modeling of combustion processes and atmospheric fate requires precise thermochemical data. researchgate.net Advanced computational methods, such as G3MP2B3, are used to calculate properties like heat capacity, entropy, and enthalpy of formation for a wide range of PAHs. researchgate.net Expanding these high-accuracy databases to include this compound and its key reaction intermediates is necessary for developing robust kinetic models of soot formation and environmental transformation.
Steric and Electronic Effects: While electronic properties have traditionally dominated reactivity models, recent studies on other catalytic systems have shown that steric parameters can be the primary driver of reaction outcomes. acs.org A comprehensive theoretical understanding of this compound chemistry will require the development of multiparameter models that can disentangle and predict the interplay of both steric and electronic effects in its synthesis and reactions.
Advancements in High-Resolution Analytical Methods and Standards Development
The accurate detection and quantification of this compound in complex environmental and biological matrices present a significant analytical challenge. Future research must focus on creating more sensitive and selective methods and the certified standards needed for validation.
High-Resolution Mass Spectrometry (HRMS): Standard detection methods like high-performance liquid chromatography with fluorescence detection (HPLC-FLD) are not suitable for all PAHs. mdpi.com Specifically, cyclopenta[cd]pyrene is noted to be non-fluorescent, making fluorescence-based detection ineffective. mdpi.com Consequently, mass spectrometry-based techniques are essential. Gas chromatography coupled to tandem mass spectrometry (GC-MS/MS) is a powerful tool for PAH analysis due to its high sensitivity and accuracy. frontiersin.org Future advancements will likely involve the broader adoption of GC-HRMS, which offers even greater selectivity to distinguish target analytes from matrix interferences. nih.gov
Advanced Chromatographic Separations: The sheer number of PAH isomers in environmental samples makes chromatographic separation a critical challenge. su.se Techniques like two-dimensional gas chromatography (GCxGC) provide superior separation power compared to conventional single-column GC and are highly effective for resolving complex mixtures of PAHs in matrices like vegetable oils. mdpi.com Another emerging technique is supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS), which has been successfully used for the rapid analysis of PAHs in milk and offers excellent resolution and short analysis times. mdpi.com Further development and application of these multi-dimensional and advanced separation techniques are crucial for the comprehensive analysis of this compound.
Method Performance and Standards: The development of robust analytical methods requires rigorous validation. Recent methods have achieved very low limits of detection (LOD) and quantification (LOQ) for related PAHs, often in the parts-per-trillion (ng/kg) range. For example, a validated SFC-MS method for PAHs in milk demonstrated LOQs between 0.13–0.78 µg/kg. mdpi.com A significant hurdle for the routine analysis of this compound is the availability of certified reference materials and isotopically labeled standards. The development and commercial availability of these standards are paramount for ensuring data quality, accuracy, and inter-laboratory comparability in future monitoring and research studies.
Table 1: Performance of a Modern Analytical Method for PAH Analysis
This table summarizes the performance characteristics of a recently developed Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) method for the analysis of PAHs, including those with structures similar to this compound, in liquid milk. mdpi.com
| Parameter | Performance Value |
| Instrumental Analysis Time | 15 minutes |
| Recovery Rate | 67.66–118.46% |
| Precision (RSD) | 1.45–14.68% |
| Limit of Detection (LOD) | 0.04–0.24 µg/kg |
| Limit of Quantification (LOQ) | 0.13–0.78 µg/kg |
Q & A
Q. How do epigenetic modifications induced by this compound contribute to non-genotoxic carcinogenesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
